

The Discovery and Synthesis of Indinavir Sulfate Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

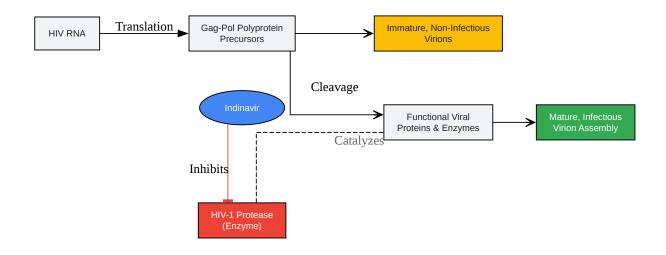
Abstract

Indinavir, a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, marked a pivotal moment in the management of HIV/AIDS. As a cornerstone of highly active antiretroviral therapy (HAART), its development by Merck Research Laboratories provided a critical tool to combat viral replication. This technical guide details the discovery, mechanism of action, and stereoselective synthesis of **Indinavir Sulfate Ethanolate**. It provides an in-depth look at the chemical processes, analytical methodologies for its characterization, and the key data that defined its development.

Discovery and Development

The journey of Indinavir began within Merck's comprehensive AIDS research program, which was initiated in December 1986.[1] Building on earlier research into the protease enzyme renin, a team of researchers began to focus on inhibiting the HIV protease, an enzyme critical for viral maturation.[1] The three-dimensional structure of the HIV protease, published in 1989, was a crucial step that informed the rational design of inhibitors.[1]

After extensive research and synthesis of numerous compounds, Indinavir Sulfate (then known as L-735,524) was synthesized in January 1992.[1] Following successful preclinical animal trials, human trials began in September of the same year.[1] The drug's efficacy, particularly when used in combination with other anti-HIV drugs to significantly reduce viral load, led to a


rapid approval by the U.S. Food and Drug Administration (FDA) on March 13, 1996, making it the eighth antiretroviral drug to market.[1][2] This approval was granted in a remarkably fast 42 days after filing.[1]

Mechanism of Action

Indinavir's therapeutic effect is derived from its function as a potent and selective competitive inhibitor of HIV-1 protease.[2][3] This viral enzyme is essential for the lifecycle of HIV, as it cleaves the gag-pol polyprotein precursors into individual functional proteins and enzymes necessary for the maturation of the virion.[2][4]

Indinavir is designed to mimic the transition state of the natural substrate of the protease. It binds tightly to the enzyme's active site, effectively blocking its function.[5] This inhibition prevents the proteolytic cleavage of the viral polyproteins, resulting in the production of immature, non-infectious viral particles, thereby halting the replication cycle.[2][4]

The following diagram illustrates the signaling pathway, or more accurately, the mechanism of inhibition.

Click to download full resolution via product page

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Chemical Synthesis of Indinavir Sulfate Ethanolate

The synthesis of Indinavir is a significant challenge in medicinal chemistry due to its five stereogenic centers, which allow for 32 possible stereoisomers.[6] The commercially viable process developed by Merck is a convergent, asymmetric synthesis that ensures the production of the single, desired enantiomer with high purity.[6] The strategy involves the synthesis of three key fragments which are then coupled together.

The key fragments are:

- The "Western" Piperazine Fragment: (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2carboxamide.
- The Epoxide Fragment: A homo-chiral epoxide derived from an allylated intermediate.
- The "Eastern" Aminoindanol Fragment: (1S,2R)-(-)-cis-1-amino-2-indanol.

The (1S,2R)-cis-aminoindanol is a crucial starting material, as it sets the stereochemistry for four of the five chiral centers in the final molecule—two within its own structure and two by directing subsequent reactions.[6]

The overall synthetic pathway is depicted below.

Click to download full resolution via product page

Caption: Convergent Asymmetric Synthesis of **Indinavir Sulfate Ethanolate**.

Synthesis of Key Intermediates

Synthesis of (1S,2R)-cis-1-amino-2-indanol: This critical chiral building block can be synthesized from indene. One industrial-scale method involves the asymmetric epoxidation of

indene, followed by ring-opening of the resulting epoxide.[7] An alternative green chemistry approach utilizes the microbial oxidation of indene by organisms like Pseudomonas putida to produce enantiomerically pure cis-(1S, 2R)-indandiol, a direct precursor.[8]

Synthesis of the Piperazine Fragment: The required (S)-piperazine carboxamide can be produced via asymmetric hydrogenation of a pyrazine precursor.[9] However, the method of choice for large-scale synthesis is a classical resolution of the racemic mixture using L-pyroglutamic acid, followed by racemization and recycling of the undesired (R)-enantiomer.[6] The distal nitrogen is then selectively protected with a tert-butoxycarbonyl (Boc) group.[6] A more recent, shorter synthesis starts from L-serine and proceeds via an aziridine ring-opening strategy, affording the desired piperazine in a 20% overall yield over three steps.[9]

Fragment Coupling and Final Synthesis Steps

The synthesis converges by coupling the N-Boc-protected piperazine fragment with the homochiral epoxide. This epoxide ring-opening reaction is followed by the removal of the Boc protecting group. These two steps proceed in a high combined yield of 94%.[6] The resulting free secondary amine is then alkylated using 3-picolyl chloride to introduce the final pyridylmethyl group.

The final step is the formation of the salt and the specific ethanolate solvate. The Indinavir free base is treated with sulfuric acid in an ethanol solvent system. Careful control of crystallization conditions allows for the isolation of **Indinavir Sulfate Ethanolate** as a stable, crystalline solid with greater than 99% enantiomeric and chemical purity.[6]

Analytical Characterization and Quality Control

Ensuring the purity, potency, and stability of **Indinavir Sulfate Ethanolate** requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and impurity profiling.

Experimental Protocol: RP-HPLC Method for Assay

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of Indinavir in bulk drug substance and finished dosage forms.

Chromatographic Conditions:

- Column: Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm particle size).[1]
- Mobile Phase: A filtered and degassed mixture of Phosphate Buffer (pH 5.5), Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV detector at 260 nm.[1]
- Injection Volume: 10 μL.[4]
- Retention Time: Approximately 2.96 minutes.[1]

Preparation of Solutions:

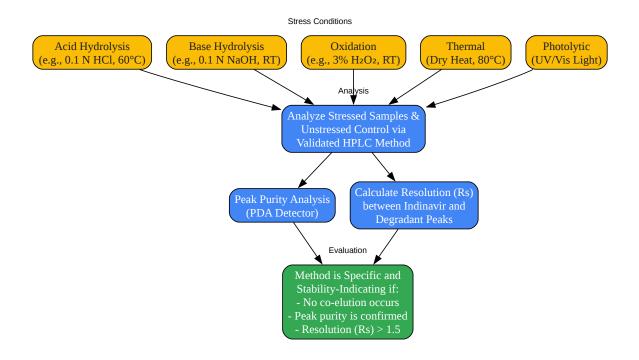
- Standard Solution: Accurately weigh and dissolve **Indinavir Sulfate Ethanolate** reference standard in the mobile phase to prepare a solution of known concentration (e.g., 80 μg/mL).
- Sample Solution: Prepare the sample (e.g., from capsule contents) in the mobile phase to achieve a similar target concentration as the standard solution.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking parameters like theoretical plates, tailing factor, and %RSD of peak areas).
- Inject the sample solution.
- Calculate the amount of Indinavir Sulfate in the sample by comparing the peak area of the sample to the peak area of the standard.

Method Validation Data

The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters are summarized below.


Parameter	Typical Result	Reference(s)
Linearity Range	20 - 112 μg/mL	[1][4]
Correlation Coefficient (r²)	> 0.999	[4]
Accuracy (% Recovery)	98.0% - 102.0%	[1][4]
Precision (%RSD)	< 2.0%	[4]
Limit of Detection (LOD)	0.24 μg/mL	[4]
Limit of Quantitation (LOQ)	0.73 μg/mL	[4]

Forced Degradation and Stability-Indicating Studies

To ensure the analytical method is stability-indicating, forced degradation studies are performed. This involves subjecting the drug to harsh conditions to produce degradation products and proving the method can separate these degradants from the intact drug peak.

Experimental Workflow for Forced Degradation:

Click to download full resolution via product page

Caption: Workflow for a Forced Degradation Study.

Common degradation pathways for Indinavir include hydrolysis of the amide bond and oxidation. The stability-indicating method must be able to resolve Indinavir from all potential process impurities and degradation products.

Physicochemical and Spectroscopic Data

The final drug substance is a sulfate salt which exists as an ethanolate solvate. It is a white to off-white, hygroscopic crystalline powder.[10][11]

Property	Value	Reference(s)
Chemical Formula	C ₃₆ H ₄₇ N ₅ O ₄ • H ₂ SO ₄ • C ₂ H ₅ OH	[10]
Molecular Weight	757.94 g/mol	[10]
Appearance	White to off-white crystalline powder	[11]
Solubility (Water)	Very soluble (>100 mg/mL)	[3][10]
Solubility (DMSO)	~20 mg/mL	[10][12]
Ki (HIV-1 Protease)	0.52 nM	[3]
IC ₉₅ (in cell culture)	25 - 100 nM	[3][11]

Spectroscopic Data: While a complete, unified set of spectral data is proprietary, data is available from various sources.

• Mass Spectrometry (LC-MS/MS): In positive ion mode, the precursor ion [M+H]⁺ is observed at m/z 614.3701 (for the free base). A key fragmentation product is observed at m/z 421.[2]

Conclusion

The discovery and development of **Indinavir Sulfate Ethanolate** was a landmark achievement in the history of medicinal chemistry and the fight against HIV/AIDS. Its complex, stereospecific synthesis on an industrial scale showcases the power of asymmetric synthesis and rational drug design. The robust analytical methods developed for its characterization ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview intended to serve as a valuable resource for professionals in the fields of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US5981759A Process for indinavir intermediate Google Patents [patents.google.com]
- 2. Indinavir | C36H47N5O4 | CID 5362440 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indinavir sulfate | HIV Protease | Tocris Bioscience [tocris.com]
- 4. Synthesis and anti-HIV activity of prodrugs derived from saquinavir and indinavir -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. Indinavir Sulfate | C36H49N5O8S | CID 5462355 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Indinavir Sulfate Ethanolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567020#indinavir-sulfate-ethanolate-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com